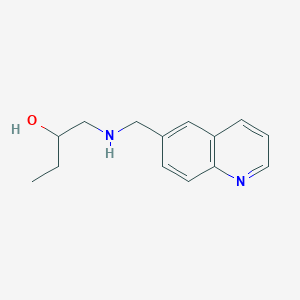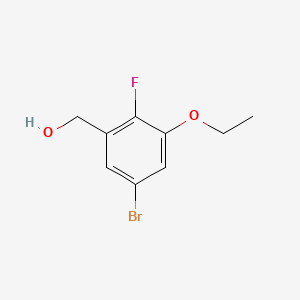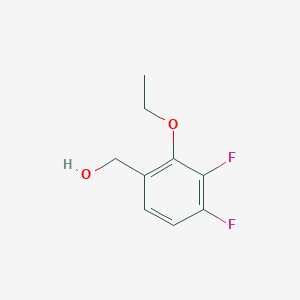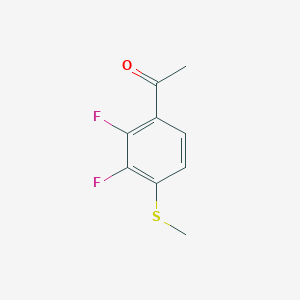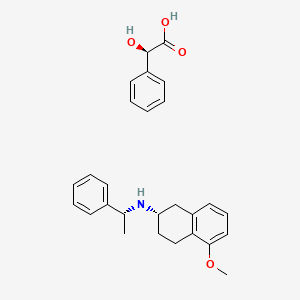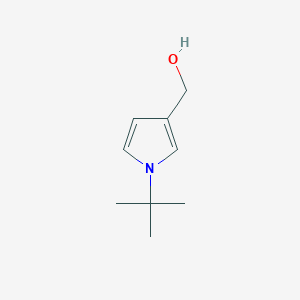
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of tert-butylpyrrole with formaldehyde under basic conditions to introduce the methanol group. Another method includes the use of Grignard reagents, where tert-butylpyrrole reacts with a suitable Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyrrole derivatives .
Applications De Recherche Scientifique
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-(tert-Butyl)-1H-pyrrol-3-yl)methanol include:
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butyl chloride: A halogenated derivative with different reactivity.
tert-Butyl hydroperoxide: An oxidizing agent with a tert-butyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrole ring and a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(1-tert-butylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-6,11H,7H2,1-3H3 |
Clé InChI |
ISRPROGVMQFOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


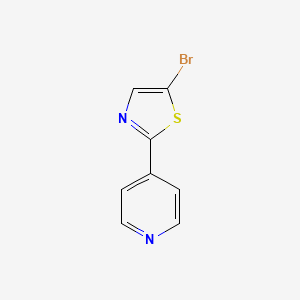

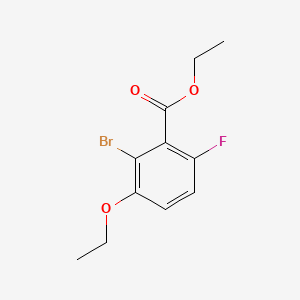

![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)

